3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Description
3-(Pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, also known as 3-Pyridylmethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, is a heterocyclic compound that has recently been the subject of much scientific research due to its potential applications in a variety of fields. This compound has been studied for its ability to act as a catalyst, for its potential use in drug development, and for its potential as a therapeutic agent.
Scientific Research Applications
Neurodegenerative Disease Treatment
A study synthesized new N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives, closely related to 3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. These compounds showed weak acetylcholinesterase inhibition but structure-dependent inhibition against butyrylcholinesterase and carboxylesterase. They exhibited high radical scavenging activity, making them promising for designing agents for neurodegenerative diseases treatment (Makhaeva et al., 2017).
Antimicrobial and Anticonvulsant Activities
Another study focused on the synthesis of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, revealing their potential as antimicrobial and anticonvulsant agents. The compounds showed broad spectrum activity against various bacteria and fungi, and potent anticonvulsant activity (Rajasekaran et al., 2013).
Insecticidal Activity
Research on a derivative, 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolin-4(1H)-one, demonstrated excellent insecticidal activity against Plutella xylostella (Cong et al., 2021).
Antimicrobial Effect on Human Gingival Fibroblasts
A study investigated the antimicrobial and cytotoxic activity of 3H-quinazolinone derivatives, including 3-(pyridin-3-ylmethy)-3,4-dihydroquinazolin-4-one, against various bacteria. Some compounds showed lower MIC values against P. aeruginosa than ampicillin but exhibited cytotoxic effects on gingival fibroblasts (Demirel et al., 2019).
properties
IUPAC Name |
3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-13-11-5-1-2-6-12(11)16-14(19)17(13)9-10-4-3-7-15-8-10/h1-8H,9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLVJPPOFNKHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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